Kanamycin A (sulfate)
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Overview
Description
Kanamycin A (sulfate) is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is primarily used to treat severe bacterial infections and tuberculosis. Kanamycin A works by inhibiting protein synthesis in bacteria, making it effective against a wide range of gram-negative and some gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kanamycin A is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The fermentation process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The sulfate form is obtained by reacting kanamycin A with sulfuric acid .
Industrial Production Methods: Industrial production of kanamycin A involves large-scale fermentation using optimized strains of Streptomyces kanamyceticus. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify kanamycin A. The final product is then converted to its sulfate form for stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Kanamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the antibiotic for enhanced activity or reduced toxicity .
Common Reagents and Conditions:
Oxidation: Kanamycin A can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols.
Major Products: The major products formed from these reactions include modified kanamycin derivatives with altered antibacterial properties. For example, acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid results in the formation of amikacin, a derivative with enhanced activity against resistant bacterial strains .
Scientific Research Applications
Kanamycin A (sulfate) has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various aminoglycoside derivatives.
Biology: Kanamycin A is commonly used in molecular biology for the selection of genetically modified organisms that carry kanamycin resistance genes.
Medicine: It is used to treat severe bacterial infections, particularly those caused by gram-negative bacteria.
Mechanism of Action
Kanamycin A exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the alignment of transfer RNA and messenger RNA, leading to the incorporation of incorrect amino acids into the growing peptide chain. As a result, nonfunctional proteins are produced, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Gentamicin: Effective against a wide range of bacteria but less toxic than kanamycin A.
Tobramycin: Similar spectrum of activity but more effective against .
Kanamycin A remains a valuable antibiotic in the treatment of severe infections, particularly in cases where other antibiotics are ineffective. Its unique properties and broad spectrum of activity make it a critical tool in both clinical and research settings.
Properties
Molecular Formula |
C18H36N4O11 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18?/m1/s1 |
InChI Key |
SBUJHOSQTJFQJX-MMBTZOPTSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Origin of Product |
United States |
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